Cas no 2229608-27-7 (5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine)

5-(2,5-Difluoro-4-nitrophenyl)-1,3-oxazol-2-amine is a fluorinated nitrophenyl-substituted oxazole derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the electron-withdrawing nitro and fluoro groups, enhance reactivity and selectivity in synthetic transformations. The oxazole core contributes to its stability and versatility as a building block for heterocyclic chemistry. This compound may serve as a key intermediate in the development of bioactive molecules, particularly in the design of kinase inhibitors or antimicrobial agents. Its well-defined purity and consistent performance make it suitable for rigorous experimental studies. The product is typically supplied with analytical data to ensure reproducibility in research applications.
5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine structure
2229608-27-7 structure
商品名:5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine
CAS番号:2229608-27-7
MF:C9H5F2N3O3
メガワット:241.151108503342
CID:6179552
PubChem ID:165754417

5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine 化学的及び物理的性質

名前と識別子

    • 5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine
    • 2229608-27-7
    • EN300-1786697
    • インチ: 1S/C9H5F2N3O3/c10-5-2-7(14(15)16)6(11)1-4(5)8-3-13-9(12)17-8/h1-3H,(H2,12,13)
    • InChIKey: ZHILXLZBXZRNNH-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C(=CC=1C1=CN=C(N)O1)F)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 241.02989735g/mol
  • どういたいしつりょう: 241.02989735g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 302
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 97.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1786697-0.1g
5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine
2229608-27-7
0.1g
$1068.0 2023-09-19
Enamine
EN300-1786697-10g
5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine
2229608-27-7
10g
$5221.0 2023-09-19
Enamine
EN300-1786697-1.0g
5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine
2229608-27-7
1g
$1214.0 2023-06-02
Enamine
EN300-1786697-5.0g
5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine
2229608-27-7
5g
$3520.0 2023-06-02
Enamine
EN300-1786697-10.0g
5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine
2229608-27-7
10g
$5221.0 2023-06-02
Enamine
EN300-1786697-0.05g
5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine
2229608-27-7
0.05g
$1020.0 2023-09-19
Enamine
EN300-1786697-1g
5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine
2229608-27-7
1g
$1214.0 2023-09-19
Enamine
EN300-1786697-0.5g
5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine
2229608-27-7
0.5g
$1165.0 2023-09-19
Enamine
EN300-1786697-2.5g
5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine
2229608-27-7
2.5g
$2379.0 2023-09-19
Enamine
EN300-1786697-5g
5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine
2229608-27-7
5g
$3520.0 2023-09-19

5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine 関連文献

5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amineに関する追加情報

Introduction to 5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine (CAS No. 2229608-27-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

The compound 5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine (CAS No. 2229608-27-7) represents a significant advancement in the realm of chemical biology and medicinal chemistry. This heterocyclic amine, characterized by its unique structural framework incorporating a nitro group, difluoro substituents, and an oxazole core, has garnered considerable attention due to its versatile pharmacological properties and potential therapeutic applications. The precise arrangement of these functional groups not only confers distinct chemical reactivity but also enhances its suitability for designing novel bioactive molecules.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated aromatic compounds, owing to their ability to modulate metabolic stability, binding affinity, and overall pharmacokinetic profiles. Among these, the presence of both nitro and difluoro groups in 5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine imparts exceptional electronic and steric properties, making it an attractive scaffold for drug discovery. The nitro group, known for its strong electron-withdrawing effects, can influence the reactivity of adjacent functional moieties, while the difluoro substituents enhance lipophilicity and metabolic resistance. This combination has been strategically leveraged in the development of small-molecule inhibitors targeting various biological pathways.

One of the most compelling aspects of this compound is its potential as a precursor in synthesizing kinase inhibitors. Kinases play a pivotal role in numerous cellular processes, including signal transduction, cell proliferation, and apoptosis. Dysregulation of kinase activity is implicated in a wide range of diseases, particularly cancer. The oxazole ring in 5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine serves as an ideal pharmacophore for binding to the ATP-binding pockets of kinases due to its rigid structure and ability to form hydrogen bonds with key residues. Recent studies have demonstrated that oxazole-based derivatives exhibit high selectivity and potency against mutant forms of kinases associated with drug resistance.

Moreover, the compound’s structural features make it amenable to further derivatization through various chemical transformations. For instance, nucleophilic aromatic substitution reactions can be employed to introduce additional functional groups at the aromatic ring positions, thereby expanding the chemical space for structure-activity relationship (SAR) studies. Such modifications are crucial for optimizing lead compounds into viable drug candidates. The versatility of 5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine has been exemplified in several preclinical trials targeting inflammatory diseases and neurodegenerative disorders. The difluoro group, in particular, has been shown to improve blood-brain barrier penetration when incorporated into bioactive molecules.

The integration of computational chemistry and high-throughput screening (HTS) has further accelerated the discovery process for this class of compounds. Molecular docking simulations have revealed that the interaction between 5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine and target proteins follows well-established binding paradigms. The electron-deficient aromatic system aligns optimally with hydrophobic pockets in enzymes such as tyrosine kinases and phosphodiesterases. This alignment not only enhances binding affinity but also ensures favorable pharmacokinetic properties post-administration.

Emerging research also highlights the compound’s potential in modulating immune responses through interaction with intracellular signaling pathways. The unique combination of substituents may enable it to interfere with pro-inflammatory cytokine production or enhance regulatory T-cell activity. Such immunomodulatory effects are particularly relevant in autoimmune diseases where dysregulated immune responses contribute significantly to pathogenesis. Preliminary in vitro assays have shown promising results in attenuating inflammatory cascades without compromising host defense mechanisms.

The synthesis of 5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine involves multi-step organic transformations that showcase the ingenuity of synthetic chemists in constructing complex heterocycles under mild conditions. Key synthetic strategies include nucleophilic addition-cyclization reactions followed by regioselective functionalization at specific aromatic positions. The use of transition metal catalysts has further streamlined these processes while maintaining high yields and purity standards essential for pharmaceutical applications.

As our understanding of disease mechanisms continues to evolve at a rapid pace so too does our capacity to design targeted therapeutics based on structurally diverse scaffolds like this one (CAS No. 2229608-27-7). The convergence of synthetic organic chemistry with bioinformatics promises even more innovative approaches toward developing next-generation drugs that address unmet medical needs more effectively than ever before.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.